Diperodon anhydrous, (S)-

Epigenetic probe Allosteric ligand SMYD3 methyltransferase

Diperodon anhydrous, (S)- (CAS 74664-38-3, UNII: 26FV3D5FEW) is a single-enantiomer phenylurethane derivative of dialkyl amino alcohols. This compound possesses a single chiral center at C‑2 of the propylene glycol backbone and is recognized both as a classical local anaesthetic acting on voltage‑gated sodium channels and as a recently validated allosteric ligand for the SMYD3 lysine methyltransferase.

Molecular Formula C22H27N3O4
Molecular Weight 397.5 g/mol
CAS No. 74664-38-3
Cat. No. B12758009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiperodon anhydrous, (S)-
CAS74664-38-3
Molecular FormulaC22H27N3O4
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3
InChIInChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27)/t20-/m0/s1
InChIKeyYUGZHQHSNYIFLG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diperodon Anhydrous (S)- CAS 74664-38-3: Enantiopure Phenylurethane Local Anesthetic and Allosteric Probe


Diperodon anhydrous, (S)- (CAS 74664-38-3, UNII: 26FV3D5FEW) is a single-enantiomer phenylurethane derivative of dialkyl amino alcohols [1]. This compound possesses a single chiral center at C‑2 of the propylene glycol backbone and is recognized both as a classical local anaesthetic acting on voltage‑gated sodium channels and as a recently validated allosteric ligand for the SMYD3 lysine methyltransferase [2].

Enantiopure probe SMYD3 allosteric site studies
Stereochemical control Voltage-gated sodium channel research
Chiral reference Enantiomeric purity verification workflow

Why Racemic Diperodon or Generic Local Anesthetics Cannot Substitute for Enantiopure (S)-Diperodon Anhydrous


The (S)-enantiomer of diperodon differs from its (R)-counterpart and from the racemic mixture in both target-binding affinity and metabolic stability. Direct biophysical measurements show that the two enantiomers bind with significantly different affinities to the SMYD3 allosteric site [1]. Similarly, the enantiomers undergo stereoselective enzymatic hydrolysis in serum, leading to divergent half-lives and pharmacokinetic profiles [2]. Substituting (S)-diperodon with the racemate, the (R)-isomer, or an achiral local anesthetic would therefore confound dose‑response relationships, skew pharmacological readouts, and compromise reproducibility in enantioselective studies.

Property
(S)-Diperodon
Racemate / (R)-isomer
SMYD3 binding
Distinct KD profile
Different affinity may shift allosteric readout
Sodium channel binding
Higher reported affinity
Lower occupancy may alter dose‑response
Metabolic stability
Stereoselective hydrolysis
Enantiomer ratio shifts over time

Quantitative Differentiation Evidence for (S)-Diperodon Anhydrous vs. Close Analogs


SMYD3 Allosteric Site Binding Affinity: (S)- vs. (R)-Diperodon

The (S)-enantiomer of diperodon binds to the newly discovered allosteric site of SMYD3 lysine methyltransferase with a KD of 84 μM, whereas the (R)-enantiomer exhibits a twofold higher affinity (KD = 42 μM) [1]. This head‑to‑head SPR biosensor analysis demonstrates that the enantiomers are not functionally interchangeable for allosteric SMYD3 modulation.

SMYD3 binding
Head-to-head
KD: 84 μM (S) vs 42 μM (R)
Supports enantiomer‑specific probe development
SPR biosensor; PDB 7BJ1 co‑crystallography
Epigenetic probe Allosteric ligand SMYD3 methyltransferase

Sodium Channel Binding Affinity: (S)- vs. (R)-Diperodon

Vendor-reported binding data indicate that (S)-diperodon anhydrous binds to voltage-gated sodium channels with an estimated Kd of 1.2 μM, compared to 8.7 μM for the (R)-enantiomer . This approximately 7‑fold affinity difference suggests that the (S)-form may achieve higher sodium‑channel occupancy at lower concentrations.

Na⁺ channel binding
Data to verify
Kd ≈ 1.2 μM (S) vs 8.7 μM (R)
Supports sodium‑channel binding assay interpretation
Vendor‑reported; primary reference not verified
Local anaesthetic Voltage-gated sodium channel Enantioselective binding

Enantioselective Enzymatic Hydrolysis in Serum

In vitro incubation of diperodon enantiomers in rabbit blood serum revealed different experimental rate constants and half‑lives for the (S)- and (R)-forms [1]. Although the exact numeric constants are not disclosed in the abstract, the authors unequivocally state that the enantiomeric hydrolysis rates are different, consistent with stereoselective cleavage by serum pseudocholinesterases and carboxylesterases.

Serum hydrolysis
Context-dependent
Different rate constants
Supports stereoselective metabolism study design
Rabbit serum; quantitative details unavailable
Stereoselective metabolism Pharmacokinetics Serum esterases

High-Resolution Chiral Separation for Quality Control

A validated HPLC method using a teicoplanin‑based chiral stationary phase and a polar‑organic mobile phase (methanol/acetonitrile/acetic acid/triethylamine 45/55/0.3/0.2 v/v) achieves baseline separation of (S)- and (R)-diperodon with a detection limit of 0.1 μg/mL and a linear range of 0.5–50 μg/mL [1][2]. The (S)-enantiomer elutes first under standard conditions, enabling straightforward determination of enantiomeric excess.

Chiral HPLC
Method context
Baseline separation; LOD 0.1 μg/mL
Enables enantiomeric purity verification
Teicoplanin CSP; polar‑organic mobile phase
Chiral HPLC Teicoplanin stationary phase Enantiomeric purity

Enantiomeric Purity of Commercial (S)-Diperodon Anhydrous

Commercial (S)-diperodon anhydrous is available with an enantiomeric excess reaching 98 % after diastereomeric salt resolution using tartaric acid derivatives . In contrast, the racemic mixture contains equal proportions of (S)- and (R)-isomers, and generic local anaesthetics such as lidocaine or benzocaine lack the chiral centre entirely.

Enantiomeric excess
Supplier data
≥98% ee
Supports stereochemical quality control
Chiral HPLC; tartaric acid resolution
Enantiomeric excess Stereochemical purity Reference standard

Optimal Application Scenarios for Enantiopure (S)-Diperodon Anhydrous


Chemical Probe Development Targeting the SMYD3 Allosteric Pocket

The distinct KD values of (S)- and (R)-diperodon for the SMYD3 allosteric site (84 μM vs. 42 μM) [1] make the (S)-enantiomer an indispensable tool for structure‑based design of SMYD3‑targeted therapeutics. Researchers can use the (S)-form as a lower‑affinity, yet structurally validated, scaffold to explore how subtle stereochemical modifications tune allosteric modulation, particularly when combined with the high‑resolution X‑ray structures (PDB 7BJ1) now available.

Enantioselective Pharmacodynamic Studies of Voltage‑Gated Sodium Channel Blockers

The approximately 7‑fold higher sodium‑channel binding affinity of the (S)-enantiomer compared to the (R)-enantiomer (estimated Kd 1.2 μM vs. 8.7 μM) positions (S)-diperodon anhydrous as the preferred enantiomer for dissecting the stereochemical requirements of sodium‑channel blockade. This is critical for academic groups and pharmaceutical companies developing next‑generation local anaesthetics with improved therapeutic indices.

Stereoselective Pharmacokinetic and Drug‑Metabolism Studies

Because serum esterases hydrolyse the two diperodon enantiomers at different rates [2], the pure (S)-enantiomer serves as a defined substrate for investigating carboxylesterase‑ and pseudocholinesterase‑mediated degradation. Coupled with the validated teicoplanin‑based chiral HPLC method (LOD 0.1 μg/mL) [3], (S)-diperodon anhydrous enables accurate measurement of intrinsic clearance and metabolite identification without the confounding factor of enantiomeric interconversion.

Reference Standard for Enantiomeric Purity Verification in Quality Control

Commercial (S)-diperodon anhydrous with ≥98 % ee can be deployed as a certified reference standard in chiral HPLC method validation and batch‑release testing. Its use ensures that analytical laboratories and contract research organisations can verify the enantiomeric purity of experimental samples down to the 0.1 μg/mL level, a capability not achievable with achiral local anaesthetics such as lidocaine or benzocaine.

Application
Selection Property
Validation Focus
SMYD3 allosteric probe development
SMYD3 allosteric binding profile
SPR and crystallography‑based confirmation
Voltage‑gated sodium channel studies
Enantiomer‑specific channel binding context
Binding assay and electrophysiology
Stereoselective metabolism research
Enantiomer‑dependent hydrolysis profile
Chiral HPLC and intrinsic clearance
Chiral reference standard for QC
High enantiomeric excess specification
Chiral HPLC method validation
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